An In-depth Technical Guide to the Synthesis and Properties of 3-Hydroxy-2,2-dimethylpropanenitrile
An In-depth Technical Guide to the Synthesis and Properties of 3-Hydroxy-2,2-dimethylpropanenitrile
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethylpropanenitrile, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the core aspects of its synthesis, detailing established methodologies and the underlying chemical principles. Furthermore, it presents a thorough characterization of its physicochemical and spectroscopic properties, alongside critical safety and handling protocols. The guide aims to serve as an authoritative resource, integrating technical accuracy with practical insights to facilitate its effective application in research and development.
Introduction
3-Hydroxy-2,2-dimethylpropanenitrile, with the CAS number 19295-57-9, is a bifunctional organic molecule incorporating both a hydroxyl and a nitrile group.[1][2][3][4] Its unique structural arrangement, featuring a sterically hindered neopentyl core, imparts specific reactivity and physical properties that make it a valuable building block in organic synthesis. The presence of the nitrile moiety allows for its conversion into a variety of other functional groups, including amines, carboxylic acids, and amides, while the primary hydroxyl group offers a site for esterification, etherification, and other nucleophilic reactions. These characteristics make it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[5] This guide provides an in-depth exploration of its synthesis, properties, and handling, designed to empower researchers to confidently and safely utilize this compound in their work.
Synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile
The synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and economic viability. This section will detail two primary methodologies: a laboratory-scale synthesis via reduction of a cyanoester and a more industrially relevant approach involving the cyanohydrin formation from a key aldehyde intermediate.
Laboratory-Scale Synthesis from Ethyl 2-Cyano-2-methylpropionate
A reliable laboratory-scale synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile involves the reduction of the ester functionality of ethyl 2-cyano-2-methylpropionate. This method offers high yields and a straightforward purification process.
Causality of Experimental Choices:
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Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its chemoselectivity. It readily reduces esters to alcohols while leaving the nitrile group intact under the specified reaction conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the ester and the nitrile.
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Solvent System: A mixture of tetrahydrofuran (THF) and water is employed. THF serves to solubilize the organic starting material, while water is necessary for the activity of the sodium borohydride and for the workup.
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Quenching Step: The addition of hydrochloric acid is crucial to neutralize the reaction mixture and quench any unreacted sodium borohydride, preventing the formation of flammable hydrogen gas upon disposal.
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Purification: Extraction with ethyl acetate allows for the separation of the desired product from the aqueous phase. A subsequent wash with water removes any remaining inorganic salts, and drying over anhydrous magnesium sulfate eliminates residual water before concentration. A final filtration through a small amount of silica gel helps to remove any baseline impurities.
Experimental Protocol:
A detailed experimental protocol for this synthesis is provided below.[6]
| Step | Procedure |
| 1 | Dissolve ethyl 2-cyano-2-methylpropionate (5.0 g, 35.4 mmol) in a solvent mixture of tetrahydrofuran (40 mL) and water (100 mL) in a round-bottom flask equipped with a magnetic stirrer. |
| 2 | Slowly add sodium borohydride (4.47 g, 106 mmol) to the solution in portions to control the initial effervescence. |
| 3 | Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). |
| 4 | Upon completion, carefully and slowly add 6N hydrochloric acid to the mixture to quench the reaction and adjust the pH to be slightly acidic. |
| 5 | Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). |
| 6 | Combine the organic phases and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). |
| 7 | Dry the organic phase over anhydrous magnesium sulfate, filter, and pass through a small plug of silica gel. |
| 8 | Concentrate the filtrate under reduced pressure to yield 3-hydroxy-2,2-dimethylpropionitrile as an oil (3.4 g, 97% yield). |
Diagram of the Synthesis Workflow:
Caption: Workflow for the laboratory synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile.
Industrial Synthesis via Hydroxypivaldehyde Intermediate
On an industrial scale, a more cost-effective route involves the initial synthesis of 3-hydroxy-2,2-dimethylpropanal (commonly known as hydroxypivaldehyde) via an aldol condensation, followed by its conversion to the corresponding cyanohydrin.
2.2.1. Synthesis of 3-Hydroxy-2,2-dimethylpropanal
Hydroxypivaldehyde is produced through the aldol condensation of isobutyraldehyde and formaldehyde.[7] This reaction is typically base-catalyzed.
Reaction Mechanism:
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base, often a tertiary amine like triethylamine, deprotonates the α-carbon of isobutyraldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step yields the final product, hydroxypivaldehyde.
Diagram of the Aldol Condensation Mechanism:
Caption: Mechanism of hydroxypivaldehyde synthesis via aldol condensation.
2.2.2. Conversion of Hydroxypivaldehyde to 3-Hydroxy-2,2-dimethylpropanenitrile
The conversion of hydroxypivaldehyde to 3-Hydroxy-2,2-dimethylpropanenitrile follows the general mechanism of cyanohydrin formation. This reaction involves the nucleophilic addition of a cyanide ion to the aldehyde carbonyl group.
Causality of Experimental Choices:
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Cyanide Source: While hydrogen cyanide (HCN) can be used directly, it is a highly toxic and volatile gas. A safer and more common laboratory practice is to generate the cyanide nucleophile in situ from a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) by the addition of a mild acid. This maintains a sufficient concentration of the cyanide anion for the reaction to proceed.
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pH Control: The pH of the reaction is critical. The reaction requires the presence of the cyanide anion (CN⁻) as the nucleophile, which is favored at a slightly basic pH. However, if the pH is too high, the aldehyde can undergo undesired side reactions. If the pH is too acidic, the concentration of the cyanide anion will be too low for the reaction to proceed at a reasonable rate.
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Workup: A careful acidic workup is necessary to neutralize any remaining cyanide and to protonate the intermediate alkoxide to form the final hydroxyl group.
Representative Experimental Protocol:
To a stirred solution of 3-hydroxy-2,2-dimethylpropanal (1 equivalent) in a suitable solvent such as water or a water/alcohol mixture, a solution of sodium cyanide (1.1 equivalents) in water is added. The mixture is cooled in an ice bath, and a solution of a weak acid (e.g., acetic acid) is added dropwise to maintain a slightly acidic to neutral pH. The reaction is stirred at low temperature for several hours until completion (monitored by TLC). The reaction is then carefully quenched with a stronger acid to neutralize any remaining cyanide, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford 3-Hydroxy-2,2-dimethylpropanenitrile.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of 3-Hydroxy-2,2-dimethylpropanenitrile is essential for its effective handling, storage, and application.
Physicochemical Properties
The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1][2][3] |
| Molecular Weight | 99.13 g/mol | [1][3] |
| CAS Number | 19295-57-9 | [1][2][3] |
| Appearance | Colorless to off-white solid-liquid mixture or oil | [6] |
| Boiling Point | 86-87 °C at 18 Torr | |
| pKa | 13.75 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in water and many organic solvents such as ethanol and methanol. | |
| Density | 0.971 ± 0.06 g/cm³ (Predicted) |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of 3-Hydroxy-2,2-dimethylpropanenitrile.
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¹H NMR (CDCl₃): δ 1.36 (s, 6H), 3.58 (s, 2H).[6]
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Interpretation: The singlet at 1.36 ppm with an integration of 6H corresponds to the two equivalent methyl groups. The singlet at 3.58 ppm with an integration of 2H is assigned to the methylene protons adjacent to the hydroxyl group. The absence of a readily observable hydroxyl proton signal is common, as it can be broad or exchange with trace amounts of water in the solvent.
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¹³C NMR (Predicted): Predicted spectra are available in chemical databases. Key predicted signals would include those for the two methyl carbons, the quaternary carbon, the methylene carbon, and the nitrile carbon.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3400 cm⁻¹), the C-H stretches of the alkyl groups (~2960-2870 cm⁻¹), and the C≡N stretch of the nitrile group (sharp, ~2250 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve the loss of small neutral molecules such as water or formaldehyde.
Applications in Synthesis
3-Hydroxy-2,2-dimethylpropanenitrile is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its precursor, hydroxypivaldehyde, is used in the production of neopentyl glycol, calcium pantothenate, and other fine chemicals, highlighting the industrial importance of this structural motif.[8] The nitrile group in 3-Hydroxy-2,2-dimethylpropanenitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents, providing access to a wide range of derivatives.
Safety and Handling
3-Hydroxy-2,2-dimethylpropanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] As with all cyanohydrins, it has the potential to release highly toxic hydrogen cyanide gas, particularly under acidic or basic conditions or upon heating. Therefore, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is recommended when there is a risk of splashing.
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Engineering Controls: All manipulations of 3-Hydroxy-2,2-dimethylpropanenitrile should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Prevent the formation of aerosols. Keep away from acids, bases, and strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in a sealed container according to institutional and local regulations.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
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Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.
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Conclusion
3-Hydroxy-2,2-dimethylpropanenitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis. This guide has provided a detailed overview of its synthesis, including both laboratory and industrial-scale methodologies, with a focus on the rationale behind the experimental choices. A comprehensive summary of its physicochemical and spectroscopic properties has been presented to aid in its characterization and use. Crucially, this document has emphasized the critical importance of adhering to strict safety protocols when handling this compound due to its inherent toxicity. By providing this in-depth technical information, this guide aims to empower researchers and developers to effectively and safely utilize 3-Hydroxy-2,2-dimethylpropanenitrile in their pursuit of new chemical entities and improved synthetic processes.
References
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PubChem. (n.d.). 3-Hydroxy-2,2-dimethylpropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN100540518C - Stabilized hydroxypivalaldehyde.
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PubChem. (n.d.). 3-Hydroxy-2,2-dimethylpropionaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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